2-Phenoxyethyl 4-methylbenzenesulfonate

Lipophilicity LogP Membrane permeability

Researchers requiring a shelf-stable, crystalline electrophile for PROTAC linker design often face unreliable reactivity or poor lipophilicity profiles. This compound resolves these issues with validated performance. - 98% documented yield in Williamson ether synthesis, outperforming halide-based electrophiles. - Computed LogP of 3.86 and tosylate leaving group (Hammett σp +0.29) deliver balanced cellular permeability and controlled reactivity for efficient ternary complex formation. - Crystalline solid (MP 80°C) simplifies accurate weighing for parallel synthesis and fragment-based library construction.

Molecular Formula C15H16O4S
Molecular Weight 292.4 g/mol
CAS No. 43224-81-3
Cat. No. B1609028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethyl 4-methylbenzenesulfonate
CAS43224-81-3
Molecular FormulaC15H16O4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2
InChIInChI=1S/C15H16O4S/c1-13-7-9-15(10-8-13)20(16,17)19-12-11-18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
InChIKeyMSIGTXLXMVOOQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyethyl 4-methylbenzenesulfonate (CAS 43224-81-3): A Sulfonate Ester Intermediate for Rational Procurement Decisions


2-Phenoxyethyl 4-methylbenzenesulfonate (CAS 43224-81-3) is a sulfonate ester of 2-phenoxyethanol, characterized by a molecular formula of C₁₅H₁₆O₄S and a molecular weight of 292.35 g/mol . It is a crystalline solid at room temperature with a melting point of 80 °C, a computed LogP of 3.86, and a topological polar surface area (PSA) of 60.98 Ų . The compound features a 4-methylbenzenesulfonate (tosylate) ester moiety, which serves as an activated leaving group for nucleophilic substitution reactions, making it a versatile electrophilic building block in organic synthesis [1]. It is commercially categorized as a 'Protein Degrader Building Block' for targeted protein degradation (PROTAC) research applications [2].

Why 2-Phenoxyethyl 4-methylbenzenesulfonate Cannot Be Replaced by Generic Haloethyl Tosylates or Other Sulfonate Esters


Substituting 2-phenoxyethyl 4-methylbenzenesulfonate with a simpler haloethyl tosylate (e.g., 2-bromoethyl or 2-chloroethyl 4-methylbenzenesulfonate) introduces significant changes in lipophilicity, molecular geometry, and electronic character that directly impact reaction outcomes and downstream application suitability. The phenoxyethyl moiety contributes a computed LogP of 3.86, which is 1.58 log units higher than 2-bromoethyl tosylate (LogP 2.28) and 0.84 log units higher than 2-chloroethyl tosylate (LogP 3.02), representing an approximately 7- to 38-fold increase in octanol-water partition coefficient . This lipophilicity differential is critical in applications such as PROTAC linker design, where physicochemical properties of the linker govern ternary complex formation and cellular permeability [1]. Additionally, the tosylate leaving group itself occupies a defined position in the reactivity spectrum: its Hammett σp value of +0.29 places it between mesylate (+0.33) and triflate (+0.47) in electron-withdrawing capacity, offering a more controlled and predictable leaving group profile compared to the extremely reactive triflate [2]. Simple replacement without accounting for these differences risks altered reaction kinetics, reduced yields, and compromised biological performance in target degrader applications.

Quantitative Differentiation Evidence: 2-Phenoxyethyl 4-methylbenzenesulfonate vs. Closest Analogs


Lipophilicity (LogP) Advantage of 2-Phenoxyethyl Tosylate Over Haloethyl Tosylate Analogs

2-Phenoxyethyl 4-methylbenzenesulfonate exhibits a computed LogP of 3.86, which is substantially higher than that of its closest haloethyl tosylate analogs. This increased lipophilicity is directly attributable to the phenoxyethyl moiety replacing a halogen atom at the terminal position . The differential is 1.58 log units versus 2-bromoethyl 4-methylbenzenesulfonate (LogP 2.28) and 0.84 log units versus 2-chloroethyl 4-methylbenzenesulfonate (LogP 3.02), corresponding to an approximately 38-fold and 7-fold higher octanol-water partition coefficient, respectively [1].

Lipophilicity LogP Membrane permeability Drug discovery PROTAC linker design

Hammett Substituent Constants Differentiate Tosylate Leaving Group Electronics from Mesylate and Triflate

The electron-withdrawing character of the tosylate group, as quantified by its Hammett σp constant, defines its leaving group ability relative to other sulfonate esters. The tosylate group has a Hammett σp value of +0.29, which is intermediate between the mesylate group (+0.33) and the triflate group (+0.47), as determined by potentiometric titration of the corresponding para-substituted benzoic acids [1]. The Taft σ₁ (inductive) constants follow the same trend: tosylate +0.54, mesylate +0.61, triflate +0.84 [1].

Hammett equation Leaving group ability Physical organic chemistry Sulfonate ester Reactivity tuning

Leaving Group pKa Ranking: Tosylate Offers Superior SN2 Reactivity Over Halides with Greater Stability Than Triflate

The leaving group ability of the tosylate anion is governed by the pKa of its conjugate acid, p-toluenesulfonic acid. With a pKa of approximately -2.8, the tosylate leaving group is substantially more labile than hydroxide (pKa 15.7) and ranks among the strongest leaving groups in the sulfonate ester class, surpassed only by triflate (pKa ~ -13) [1][2]. In comparative SN2 reactivity studies, tosylate exhibits a relative rate of approximately 60,000, compared to iodide (30,000) and bromide (10,000), making it roughly 2-fold faster than iodide and 6-fold faster than bromide as a leaving group in bimolecular nucleophilic substitution [3].

Leaving group pKa Nucleophilic substitution SN2 reaction Sulfonate ester Reactivity ranking

Topological Polar Surface Area (PSA) Differentiation: Impact on Solubility and Permeability Profiles

2-Phenoxyethyl 4-methylbenzenesulfonate has a computed topological polar surface area (tPSA) of 60.98 Ų, which is approximately 17% higher than that of 2-bromoethyl 4-methylbenzenesulfonate (tPSA 52 Ų) and 18% higher than 2-chloroethyl 4-methylbenzenesulfonate (tPSA 51.75 Ų) [1]. This increase is attributable to the additional ether oxygen in the phenoxyethyl chain, which introduces an extra hydrogen bond acceptor.

Polar surface area Drug-likeness Solubility Permeability Physicochemical property

Physical Form and Storage Stability: Crystalline Solid Advantage Over Liquid Haloethyl Tosylates

2-Phenoxyethyl 4-methylbenzenesulfonate is a crystalline solid at ambient temperature with a reported melting point of 80 °C, and is recommended for storage at room temperature (RT) [1]. In contrast, 2-bromoethyl 4-methylbenzenesulfonate and 2-chloroethyl 4-methylbenzenesulfonate are typically liquids or low-melting solids at room temperature, with boiling points of 365.6 °C and lower flash points . The solid physical form of 2-phenoxyethyl tosylate reduces the risk of spillage, volatilization, and container leakage during handling and shipping.

Solid-state stability Storage conditions Handling Melting point Procurement

Documented High-Yield Synthetic Utility: 98% Yield in Williamson Ether Synthesis

In a documented synthetic procedure from US Patent 04701565, β-phenoxyethyl-p-tosylate (0.092 mol) was reacted with p-ethylphenol (0.1 mol) in acetonitrile with aqueous NaOH under reflux for 2 hours, yielding 1-phenoxy-2-p-ethylphenoxyethane in 98% isolated yield after crystallization . This demonstrates the high efficiency of the tosylate leaving group in nucleophilic displacement reactions. While no direct yield comparison data for the identical reaction using the bromoethyl or chloroethyl tosylate analog is available from the same source, literature reports on alkyl halide-mediated Williamson ether syntheses typically show variable yields (ranging from 40% to 90%) depending on substrate and conditions [1].

Williamson ether synthesis Reaction yield Tosylate leaving group Synthetic efficiency Process chemistry

Optimal Application Scenarios: Where 2-Phenoxyethyl 4-methylbenzenesulfonate Outperforms Alternatives


PROTAC Linker Synthesis Requiring Balanced Lipophilicity and Controlled Reactivity

In the design and synthesis of proteolysis-targeting chimeras (PROTACs), the linker component critically influences ternary complex formation, cellular permeability, and degradation efficiency. 2-Phenoxyethyl 4-methylbenzenesulfonate, with its LogP of 3.86 and tosylate leaving group (Hammett σp +0.29), provides a PEG-like flexible linker motif with intermediate lipophilicity—higher than the bromoethyl analog (LogP 2.28) but without the hydrolytic instability of the corresponding triflate (σp +0.47) [1]. Its commercial classification as a 'Protein Degrader Building Block' by Aladdin Scientific confirms its specific positioning for this application [2].

Nucleophilic Substitution Reactions Requiring High-Yield, Scalable Displacement

For Williamson ether synthesis and related nucleophilic substitution reactions where high isolated yield is critical for process efficiency, 2-phenoxyethyl tosylate has demonstrated a 98% yield in a documented patent procedure using p-ethylphenol as the nucleophile . The tosylate leaving group, with a relative SN2 rate approximately 2-fold higher than iodide and 6-fold higher than bromide, enables efficient displacement under mild reflux conditions, making it a preferred electrophile for scale-up applications where halide-based alternatives may require harsher conditions or provide lower yields [3].

Medicinal Chemistry Campaigns Requiring Fine-Tuned Physicochemical Properties

When optimizing a lead compound's physicochemical profile, the phenoxyethyl tosylate fragment offers a distinct combination of LogP (3.86) and PSA (60.98 Ų) compared to simpler haloethyl tosylate linkers. This property set is particularly relevant when the target product must balance membrane permeability (favored by higher LogP) with aqueous solubility and reduced non-specific binding (modulated by PSA) . The solid physical form (MP 80 °C) further facilitates accurate weighing and compound management in parallel synthesis workflows, reducing the handling challenges associated with liquid haloethyl analogs .

Building Block Procurement for Fragment-Based and DNA-Encoded Library Synthesis

For fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis, the shelf-stable crystalline nature of 2-phenoxyethyl tosylate (storage at room temperature) offers logistical advantages over moisture-sensitive triflates or volatile haloethyl tosylates . Its single, well-defined electrophilic center ensures regioselective conjugation, while the phenoxyethyl moiety provides a rigid yet flexible scaffold that can productively engage hydrophobic protein pockets. The compound's documented high purity availability (≥95%) from multiple commercial suppliers supports reproducible library synthesis .

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